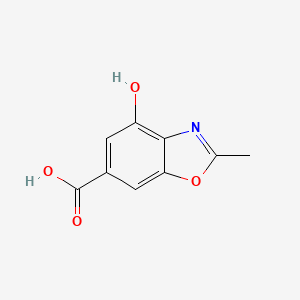

3-(3,4-二氟苯基)环丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asymmetric Synthesis Analysis

The asymmetric synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones demonstrates the potential for creating enantioselective compounds that could be structurally related to 3-(3,4-Difluorophenyl)cyclobutan-1-ol. The cascade reaction with electron-deficient alkenes to introduce a carbon-carbon bond at the 5-position of the dihydrocoumarins is a significant step in the synthesis of complex cyclobutane derivatives .

Molecular Structure Analysis

The study of the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provides insights into the molecular structure that could be relevant for 3-(3,4-Difluorophenyl)cyclobutan-1-ol. The slightly distorted square-planar arrangement of the central four-membered ring and the analysis of natural bond orbital population highlight the importance of hyperconjugative interactions in the stability of such molecules .

Chemical Reactions Analysis

The preparation of 3,4-fused cyclopropabenzenes and cyclopropabenzenyl cations, including the synthesis of highly strained derivatives, showcases the reactivity of cyclobutane rings with substitutions at the 3,4-positions. The dissolution of difluoro derivatives to afford fluoro cations and the reported NMR data provide valuable information on the chemical behavior of such compounds .

Physical and Chemical Properties Analysis

The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to afford 2,4-cyclopentadien-1-ols indicates the regioselective ring-opening of cyclopropene intermediates. This reaction sheds light on the factors influencing the reactivities and basicities of amino groups, which could be relevant when considering the properties of 3-(3,4-Difluorophenyl)cyclobutan-1-ol .

The construction of fully substituted cyclobutanes by tandem reaction of 1,4-diyn-3-ols and anhydrides, with its high regio- and stereoselectivity, provides a method that could potentially be applied to the synthesis of 3-(3,4-Difluorophenyl)cyclobutan-1-ol. The operational practicality and mild reaction conditions are advantageous for synthesizing complex molecules .

The Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones results in the formation of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives. This reaction demonstrates the regioselectivity and diastereoselectivity achievable in cyclobutane chemistry, which could be pertinent to the physical and chemical properties of 3-(3,4-Difluorophenyl)cyclobutan-1-ol .

Case Studies and Additional Insights

The structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, a photodimer of 4'-chloro-4-styrylpyridine, provides a case study of a cyclobutane derivative with a puckered conformation. The head-to-tail dimerization process and the dihedral angles observed offer insights into the potential conformations and dimerization behavior of cyclobutane derivatives like 3-(3,4-Difluorophenyl)cyclobutan-1-ol .

科学研究应用

副标题:光化学二聚和聚合

3-(3,4-二氟苯基)环丁醇和相关的环丁烷衍生物因其独特的光化学行为而受到研究。例如,某些氟代二亚苄叉丙酮化合物可以在阳光下在氯仿溶液中二聚化形成环丁烷衍生物。这些过程很重要,因为它们突出了此类化合物在光化学应用中的潜力,例如通过阳光诱导反应来开发新材料(Schwarzer & Weber, 2014)。

催化和合成

副标题:路易斯酸催化的反应

在合成化学领域,已发现芳基亚甲基环丙烷在路易斯酸存在下与某些三芳基丙-2-炔-1-醇化合物反应,生成官能化的环丁烷衍生物。这证明了环丁烷衍生物在化学合成中的多功能性,以及在催化和合成方法中进一步探索的潜力(Yao & Shi, 2007)。

材料科学

副标题:金属有机骨架和纳米粒子

环丁烷衍生物也已在材料科学的背景下进行研究,特别是在金属有机骨架和纳米粒子的形成中。例如,金属凝胶是由 Cu(II) 离子与基于环丁烷衍生物的四位配体形成的。这些材料表现出有趣的特性,如触变性和高表面积,这在催化和药物输送等各种应用中至关重要(Hamilton et al., 2011)。

安全和危害

属性

IUPAC Name |

3-(3,4-difluorophenyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7-8,13H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAQXTXNRDIQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenyl)cyclobutan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)